Magnesium perchlorate hexahydrate

概要

説明

Synthesis Analysis

Magnesium perchlorate has been reported as an efficient catalyst in the synthesis of various compounds. Bhagat and Chakraborti (2007) described its use in the synthesis of alpha-aminophosphonates through a three-component reaction. This reaction involved amines, aldehydes or ketones, and di-/trialkyl phosphites, and was conducted under solvent-free conditions (Bhagat & Chakraborti, 2007).

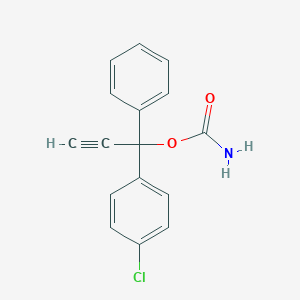

Molecular Structure Analysis

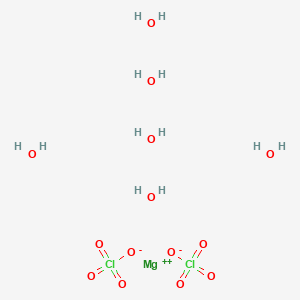

The molecular structure of magnesium perchlorate, particularly in its anhydrous form, has been determined and refined using laboratory X-ray powder diffraction data. Lim, Choi, and Hong (2011) revealed that it crystallizes in a monoclinic space group, forming a three-dimensional network through the corner-sharing of MgO(6) octahedra and ClO(4) tetrahedra (Lim, Choi, & Hong, 2011).

Chemical Reactions and Properties

Magnesium perchlorate's role in chemical reactions extends beyond synthesis. It has been used as a catalyst in the synthesis of imines and phenylhydrazones, as reported by Chakraborti, Bhagat, and Rudrawar (2004), facilitating the reaction of carbonyl compounds with amines and phenylhydrazine at room temperatures (Chakraborti, Bhagat, & Rudrawar, 2004).

Physical Properties Analysis

The thermal decomposition and dehydration of magnesium perchlorate hexahydrate have been studied using various analytical techniques. Devlin and Herley (1986) explored its dehydration and thermal decomposition kinetics, observing complex behavior at different temperature regions (Devlin & Herley, 1986).

Chemical Properties Analysis

Research by Robertson and Bish (2010) used X-ray powder diffraction to determine the crystal structures of magnesium perchlorate hydrates. Their study highlighted changes in the crystal structure upon dehydration, providing insight into the compound's chemical behavior under different conditions (Robertson & Bish, 2010).

科学的研究の応用

Dehydration and Thermal Decomposition : Magnesium perchlorate hexahydrate undergoes complex dehydration in distinct temperature regions, leading to thermal decomposition. This process involves the formation of an intermediate, suggesting potential applications in thermal analysis and materials science (Devlin & Herley, 1986).

Martian Soil Analysis : Studies on the decomposition of this compound under electron exposure help understand the degradation of organics in Martian soil, indicating its use in astrobiological and planetary studies (Góbi, Bergantini, & Kaiser, 2016).

Crystal Structure Analysis : X-ray powder diffraction has been used to determine the crystal structures of magnesium perchlorate hydrates, useful in crystallography and materials science (Robertson & Bish, 2010).

Mars Surface Simulation : Laboratory experiments using this compound simulate Mars surface conditions, particularly deliquescence and water uptake, relevant for astrobiology and planetary science (Nikolakakos & Whiteway, 2015).

Organic Synthesis Catalysis : this compound acts as an efficient catalyst in the synthesis of alpha-aminophosphonates and other organic compounds, demonstrating its utility in organic chemistry (Bhagat & Chakraborti, 2007).

Anhydrous Form Analysis : The crystal structure of magnesium perchlorate anhydrate has been studied, providing insights into its structural properties, which could be significant in materials science (Lim, Choi, & Hong, 2011).

Solvation Sphere Study : NMR studies of magnesium perchlorate solutions in mixed solvents offer insights into the solvation and hydration mechanisms of magnesium ions, valuable in physical chemistry (Green & Sheppard, 1972).

Thermal Decomposition Product Prediction : Magnesium perchlorate represents a unique case in predicting thermal decomposition products due to the comparable energies of its potential reaction products. This could be vital in thermal analysis and inorganic chemistry (Markowitz, 1963).

Infrared Spectroscopy : The study of this compound's infrared spectra aids in understanding hydrogen bonding and coordination effects, relevant in spectroscopy and materials science (Patel & Bist, 1982).

Corrosion Studies : Research on the corrosion behavior of magnesium in magnesium perchlorate solutions provides insights into the stability and degradation of metals, which is critical in materials science and engineering (Udhayan & Bhatt, 1996).

作用機序

Target of Action

Magnesium perchlorate hexahydrate primarily targets water molecules in the environment. It acts as a powerful desiccant, absorbing water from the surrounding atmosphere . It can also be used as an electrophilic catalyst for non-enzymic reduction of synthetic dihydropyridines .

Mode of Action

As a desiccant, this compound absorbs water molecules, effectively drying the surrounding environment . As an electrophilic catalyst, it facilitates the reduction of synthetic dihydropyridines .

Biochemical Pathways

The primary biochemical pathway influenced by this compound is the water cycle in the environment. By absorbing water, it alters the humidity and moisture levels in its surroundings .

Pharmacokinetics

It is highly soluble in water, which influences its distribution in an aqueous environment .

Result of Action

The primary result of this compound’s action is a decrease in environmental humidity due to its desiccant properties . When used as a catalyst, it facilitates the reduction of synthetic dihydropyridines .

Action Environment

Environmental factors significantly influence the action of this compound. Its desiccant properties are more pronounced in humid environments . Additionally, it has been found on Mars, where it may contribute to the potential existence of liquid aqueous solutions under certain temperature and pressure conditions .

Safety and Hazards

将来の方向性

Magnesium perchlorate and other perchlorates have been found on Mars . Being a drying agent, magnesium perchlorate retains water from the atmosphere and may release it when conditions are favorable and temperature is above 273 K . Therefore the abundance of magnesium and other perchlorate salts on Mars could support the theory that liquid aqueous solutions might exist on or below the surface, where temperature and pressure conditions would ordinarily cause the water to freeze .

特性

IUPAC Name |

magnesium;diperchlorate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClHO4.Mg.6H2O/c2*2-1(3,4)5;;;;;;;/h2*(H,2,3,4,5);;6*1H2/q;;+2;;;;;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGBDNCBRZIMSDZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2H12MgO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White deliquescent solid; [Hawley] White hygroscopic crystals; [MSDSonline] | |

| Record name | Magnesium perchlorate hexahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9271 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

13446-19-0 | |

| Record name | Magnesium perchlorate hexahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013446190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium perchlorate hexahydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。